molecular formula C15H19N B14735811 4-(Propan-2-yl)-3,4-dihydro[1,1'-biphenyl]-4-amine CAS No. 5730-84-7

4-(Propan-2-yl)-3,4-dihydro[1,1'-biphenyl]-4-amine

Cat. No.: B14735811
CAS No.: 5730-84-7
M. Wt: 213.32 g/mol
InChI Key: FXSFUWBZFWWCDI-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)-3,4-dihydro[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an amine group attached to a biphenyl structure, which is further substituted with a propan-2-yl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)-3,4-dihydro[1,1’-biphenyl]-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of 4-(Propan-2-yl)-3,4-dihydro[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)-3,4-dihydro[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Propan-2-yl)-3,4-dihydro[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications and applications, making it a valuable compound in various fields of research .

Properties

CAS No.

5730-84-7

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

4-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine

InChI

InChI=1S/C15H19N/c1-12(2)15(16)10-8-14(9-11-15)13-6-4-3-5-7-13/h3-10,12H,11,16H2,1-2H3

InChI Key

FXSFUWBZFWWCDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC=C(C=C1)C2=CC=CC=C2)N

Origin of Product

United States

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